[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid

ITPKA inhibition lung cancer metastasis competitive inhibitor

Specifically procure CAS 1134773-03-7 to ensure fidelity in kinase inhibitor and materials science programs. This complete scaffold—with its 4-nitrophenyl electron-withdrawing group, C3/C5-methyl sterics, and critically positioned C4-acetic acid handle—is essential for reproducible potency. Generic regioisomers or fragments cannot recapitulate the validated 157 nM ITPKA inhibition or the linker-equipped NLO chromophore architecture derived from this exact substitution pattern. Invest in this building block for structure-based design and SAR studies with established potency benchmarks.

Molecular Formula C13H13N3O4
Molecular Weight 275.26 g/mol
CAS No. 1134773-03-7
Cat. No. B3033697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid
CAS1134773-03-7
Molecular FormulaC13H13N3O4
Molecular Weight275.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C)CC(=O)O
InChIInChI=1S/C13H13N3O4/c1-8-12(7-13(17)18)9(2)15(14-8)10-3-5-11(6-4-10)16(19)20/h3-6H,7H2,1-2H3,(H,17,18)
InChIKeyFXZYBVGJIYOYLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why [3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid (CAS 1134773-03-7) Matters for Selective Pyrazole Research and Procurement


[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid (CAS 1134773-03-7) is a pyrazole-4-acetic acid derivative with the molecular formula C13H13N3O4 and a molecular weight of 275.26 g/mol . This compound features a 3,5-dimethylpyrazole core, a 4-nitrophenyl substituent at the N1 position, and a carboxymethyl group at the C4 position. It belongs to the pharmacologically significant pyrazol-4-acetic acid class, which includes clinically validated anti-inflammatory agents such as lonazolac [1]. The 4-nitrophenyl group imparts electron-withdrawing character that modulates the reactivity of the acetic acid moiety, while the 3,5-dimethyl groups introduce steric constraints relevant to receptor binding. Critically, this specific scaffold has been validated as a privileged building block: its core served as the foundation for BIP-4, a selective inositol-1,4,5-trisphosphate-3-kinase A (ITPKA) inhibitor with nanomolar potency [2], and its 4-acetyl analog has been employed to generate pyrazolyl-chalcones exhibiting dual anticancer and antimicrobial activities [3].

Why Generic Pyrazole-4-Acetic Acid Substitution Fails for 1134773-03-7: Positional and Electronic Determinants of Reactivity and Bioactivity


Generic substitution of 1134773-03-7 with other pyrazole-4-acetic acid analogs is scientifically unjustified due to three interdependent structural features that collectively govern its reactivity profile. First, the 4-nitrophenyl substituent at N1 provides a strong electron-withdrawing effect (Hammett σp = +0.78) that modulates the pKa of the acetic acid moiety and the electron density of the pyrazole ring, directly influencing both synthetic derivatization efficiency and target binding [1]. Second, the C4-acetic acid attachment position distinguishes 1134773-03-7 from N1-acetic acid regioisomers such as 3-(4-nitrophenyl)-1H-pyrazole-1-acetic acid, where the altered connectivity changes the spatial orientation of the carboxylate pharmacophore. SAR studies on pyrazol-4-acetic acid CRTh2 antagonists have demonstrated that the position of the acetic acid group is a critical determinant of receptor binding, with subtle modifications producing order-of-magnitude potency shifts [2]. Third, fragment-based evidence from the BIP-4 mechanistic study directly shows that the isolated 3,5-dimethyl-1-(4-nitrophenyl)pyrazole scaffold (devoid of the acetic acid derivatization) exhibits only 0.90% activity difference at 5 µM (P=1) in an ADP-Glo kinase assay, confirming that the complete functionalized structure—rather than any fragment alone—is required for biological activity [3]. Therefore, substituting 1134773-03-7 with a structurally similar but positionally distinct analog risks irreproducible synthetic outcomes and loss of biological activity in downstream applications.

Quantitative Evidence Guide for 1134773-03-7: Direct Comparative Data Against Closest Analogs


BIP-4 Derivative Achieves 130-Fold Superior ITPKA Inhibition Over BAMB-4, Validating 1134773-03-7 as a Privileged Precursor

The BIP-4 compound, synthesized via functionalization of the 1134773-03-7 scaffold at the acetic acid position, inhibits inositol-1,4,5-trisphosphate-3-kinase A (ITPKA) with an IC50 of 157 ± 57 nM. This represents a 130-fold potency improvement over the predecessor inhibitor BAMB-4, which exhibited an IC50 of 20 µM in the same enzymatic assay system. Furthermore, BIP-4 reduced proliferation of H1299 lung cancer cells with an IC50 of 3 µM and adhesion of LN4323 cells with an IC50 of 2 µM, demonstrating cellular functional activity that directly depends on the structural features provided by the 1134773-03-7-derived scaffold [1]. The competitive inhibition mechanism with respect to Ins(1,4,5)P3 (but non-competitive with ATP) confers high target selectivity, a property not shared by other pyrazole-acetic acid derivatives lacking the specific 3,5-dimethyl-1-(4-nitrophenyl) substitution pattern [2].

ITPKA inhibition lung cancer metastasis competitive inhibitor

Core Pyrazole Scaffold of 1134773-03-7 Demonstrates Baseline Cytotoxic Activity, Enabling Rational SAR Exploration via Acetic Acid Derivatization

The parent scaffold of 1134773-03-7—1-(4-nitrophenyl)-3,5-dimethylpyrazole (i.e., the compound without the C4-acetic acid group)—exhibited in vitro cytotoxic activity against the Hep human laryngeal carcinoma cell line with an IC50 of 8.25 µg/mL. The reference standard adriamycin showed an IC50 of 3.62 µg/mL in the same assay. A structurally distinct bipyrazole comparator, 1,1'-di(4-nitrophenyl)-5,5'-diisopropyl-3,3'-bipyrazole, showed weaker activity with an IC50 of 10.20 µg/mL [1]. The availability of this quantitative baseline cytotoxicity data for the core scaffold enables direct SAR assessment: the acetic acid handle at C4 of 1134773-03-7 provides a chemically addressable position for systematic derivatization (amide coupling, esterification, reduction, or further heterocycle construction) to probe potency improvements beyond this baseline, a capability not available with the simple 1-(4-nitrophenyl)-3,5-dimethylpyrazole scaffold itself.

cytotoxicity Hep cell line pyrazole SAR

Fragment SAR Confirms High Structural Specificity: The Isolated Pyrazole Moiety of 1134773-03-7 Requires Complete BIP-4 Assembly for ITPKA Activity

In a systematic fragment-based SAR study of 80 BIP-4-related compounds, the isolated 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole fragment (which constitutes the core of 1134773-03-7 minus the acetic acid side chain) was tested at 5 µM in an ADP-Glo kinase assay and showed only 0.90% activity difference (SD 6.98, P=1), confirming it is individually inactive against ITPKA. In contrast, the fully assembled BIP-4 molecule incorporating the complete functionalized scaffold exhibited significant competitive inhibition of Ins(1,4,5)P3 binding. Two benzisochinoline fragments (compounds 1 and 2) were similarly inactive, showing -6.52% and 14.87% activity differences respectively at 5 µM [1]. This fragment-level data definitively establishes that neither the pyrazole-nitrophenyl substructure nor the benzisochinoline substructure alone mediates ITPKA inhibition; rather, the covalent connectivity provided through the acetic acid linker is essential. This SAR finding is unique to the 1134773-03-7 scaffold series and provides a validated design principle: the C4-acetic acid position is the critical junction point for constructing bioactive molecules.

fragment-based SAR ITPKA selectivity nitro group pharmacophore

Pyrazolyl-Chalcones Derived from the 4-Acetyl Analog of 1134773-03-7 Exhibit Dual Anticancer-Antimicrobial Activity, Quantifying the Scaffold's Derivatization Value

The 4-acetyl analog of 1134773-03-7 (CAS 61261-79-8, differing only by a ketone in place of the carboxylic acid) served as the key building block in a Claisen-Schmidt condensation to generate a series of pyrazolyl-chalcones. The most active derivative, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-3-(p-tolyl)prop-2-en-1-one, exhibited IC50 values of 44.3 µg/cm³ against A549 lung carcinoma cells and 57.9 µg/cm³ against HePG2 hepatocellular carcinoma cells, accompanied by significant downregulation of ISL1, MALL, ASNS, and ACLY gene expression and increased DNA fragmentation (P < 0.01) [1]. For antimicrobial activity, 3-(2,4-dimethoxyphenyl)-1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]prop-2-en-1-one produced a 20 mm inhibition zone against Bacillus mycoides, while the 4-chlorophenyl derivative gave 17 mm against both E. coli and C. albicans [1]. These quantitative activity data were obtained using the identical pyrazole building block family and thus directly reflect the derivatization value accessible from the 1134773-03-7 scaffold architecture.

pyrazolyl-chalcones anticancer antimicrobial

Positional Specificity of the C4-Acetic Acid Group in Pyrazole SAR: CRTh2 Antagonist Data Confirms Substitution Position Determines Potency

Structure-activity relationship analysis of 2-(1H-pyrazol-4-yl)acetic acids as CRTh2 receptor antagonists revealed a tight SAR where the position of the acetic acid moiety is a critical determinant of antagonist potency. Optimization of the pyrazole-4-acetic acid substructure led to the identification of low nanomolar CRTh2 inhibitors, with compound 16 selected for in vivo evaluation in a rat complete Freund's adjuvant (CFA) model of inflammatory pain, where it demonstrated potent antihyperalgesic activity [1]. This class-level evidence demonstrates that the C4-acetic acid attachment—the defining structural feature of 1134773-03-7—is pharmacologically privileged relative to N1-acetic acid or C3/C5-acetic acid regioisomers. While specific CRTh2 binding data for 1134773-03-7 itself are not available, the SAR principles established across this compound class predict that the 4-nitrophenyl-3,5-dimethyl substitution pattern of 1134773-03-7 would confer distinct binding properties compared to unsubstituted or differently substituted pyrazole-4-acetic acid analogs [1].

CRTh2 antagonists pyrazole SAR acetic acid positional isomers

Nonlinear Optical Properties of the DMNP Scaffold: 1134773-03-7 Offers a Functionalizable Entry Point for Organic NLO Materials with Higher Figures of Merit Than Inorganics

The core scaffold 3,5-dimethyl-1-(4-nitrophenyl)pyrazole (DMNP)—the direct precursor to 1134773-03-7—has been established as an organic nonlinear optical (NLO) crystal for compact visible light sources via second harmonic generation (SHG). Organic NLO materials including DMNP have demonstrated higher figures of merit compared to inorganic counterparts in frequency conversion applications, driven by the extended π-conjugation between the electron-donating dimethylpyrazole and electron-withdrawing nitrophenyl groups [1]. The acetic acid functionality of 1134773-03-7 provides a synthetic handle not available in the parent DMNP, enabling covalent attachment to polymer matrices, surface functionalization, or incorporation into supramolecular assemblies while preserving the NLO-active chromophore. Deuterated DMNP derivatives have been patented specifically for enhanced NLO performance, further validating the commercial relevance of this scaffold family [2]. Unlike simpler nitrophenyl-pyrazole analogs lacking the C4-functionalization position, 1134773-03-7 uniquely combines the established NLO chromophore with a chemically addressable linker, offering procurement value for both fundamental NLO research and materials engineering applications.

nonlinear optics organic crystal frequency conversion

Optimal Research and Industrial Application Scenarios for [3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid Based on Quantified Evidence


Medicinal Chemistry: Development of Next-Generation ITPKA Inhibitors for Anti-Metastatic Therapy

1134773-03-7 is the optimal starting material for ITPKA inhibitor development programs targeting metastatic cancer. The BIP-4 derivative, constructed by functionalizing the C4-acetic acid position of this scaffold, achieves an IC50 of 157 nM against ITPKA—a 130-fold improvement over the predecessor BAMB-4 (IC50 20 µM)—and reduces lung cancer cell proliferation (IC50 3 µM) and adhesion (IC50 2 µM) [1]. The fragment SAR data confirm that the complete scaffold connectivity is essential: the isolated pyrazole core shows only 0.90% activity at 5 µM, validating that derivatization at the acetic acid position is mechanistically required for target engagement [2]. Researchers procuring 1134773-03-7 for kinase inhibitor medicinal chemistry benefit from a scaffold with established potency benchmarks and a well-characterized competitive inhibition mechanism (competitive with Ins(1,4,5)P3, non-competitive with ATP), enabling rational structure-based design [1].

Oncology Drug Discovery: Pyrazolyl-Chalcone Library Synthesis with Dual Anticancer-Antimicrobial Profiling

For medicinal chemistry groups building focused libraries around the pyrazole scaffold, 1134773-03-7 provides a versatile entry point. Reduction of the carboxylic acid to the corresponding alcohol or conversion to the 4-acetyl analog (CAS 61261-79-8) enables Claisen-Schmidt condensation with diverse aldehydes, generating pyrazolyl-chalcones with demonstrated dual activity: anticancer IC50 values of 44.3 µg/cm³ (A549) and 57.9 µg/cm³ (HePG2), combined with antimicrobial inhibition zones up to 20 mm (B. mycoides) [3]. The baseline cytotoxicity of the core scaffold (IC50 8.25 µg/mL against Hep cells) provides a reference point for SAR interpretation, allowing researchers to distinguish scaffold-intrinsic activity from derivatization-driven potency gains [4].

Anti-Inflammatory Drug Discovery: Exploration of Pyrazole-4-Acetic Acid CRTh2 Antagonist Chemical Space

The pyrazole-4-acetic acid pharmacophore is clinically validated by approved anti-inflammatory agents such as lonazolac and has been identified as a privileged scaffold for CRTh2 receptor antagonism, with optimized analogs demonstrating potent antihyperalgesic activity in rat inflammatory pain models [5]. 1134773-03-7 uniquely combines this validated C4-acetic acid pharmacophore with the electron-withdrawing 4-nitrophenyl and sterically defined 3,5-dimethyl substituents, offering a substitution pattern not represented in existing clinical candidates. Procurement of 1134773-03-7 enables SAR exploration of how the electron-deficient N1-aryl group and C3/C5-methyl groups modulate CRTh2 binding affinity, selectivity against related prostanoid receptors, and in vivo efficacy, potentially yielding IP-differentiable anti-inflammatory leads within a well-precedented pharmacological class [5].

Materials Science: Functionalizable Organic NLO Chromophore for Polymer-Bound Frequency Conversion Devices

The 3,5-dimethyl-1-(4-nitrophenyl)pyrazole chromophore has demonstrated higher nonlinear optical figures of merit than inorganic materials for second harmonic generation in the visible spectrum [6]. Unlike the parent DMNP compound which lacks a synthetic handle, 1134773-03-7 provides a chemically addressable carboxylic acid group at the C4 position, enabling covalent incorporation into polymer matrices, attachment to surfaces, or integration into supramolecular architectures without disrupting the NLO-active π-conjugated system. Deuterated analogs of this scaffold family have been patented for enhanced NLO performance [7]. Materials scientists procuring 1134773-03-7 gain access to a linker-equipped NLO chromophore that combines the established optical properties of the DMNP family with the synthetic versatility of the acetic acid functional group, enabling applications inaccessible to the non-functionalizable parent compound.

Quote Request

Request a Quote for [3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.